

acetylsalicylic acid interaction with gut microbiome

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An In-Depth Technical Guide on the Interaction of Acetylsalicylic Acid with the Gut Microbiome

Executive Summary

Acetylsalicylic acid (aspirin), a cornerstone in the prevention of cardiovascular disease and colorectal cancer (CRC), exerts significant influence on the gastrointestinal tract.^[1] Beyond its well-documented direct effects on host tissues, such as the inhibition of cyclooxygenase (COX) enzymes, emerging evidence reveals a complex, bidirectional relationship between aspirin and the gut microbiome.^{[1][2]} This document provides a comprehensive technical overview of these interactions, synthesizing current research for an audience of researchers, scientists, and drug development professionals. We will explore aspirin's impact on microbial composition, the mechanistic underpinnings of this interaction, and the functional consequences for host health, particularly concerning gut barrier integrity and CRC chemoprevention. This guide presents quantitative data in structured tables, details common experimental protocols, and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this critical drug-microbe interplay.

Aspirin's Impact on Gut Microbial Composition

Aspirin administration induces notable shifts in the composition and structure of the gut microbiota in both human and animal models. These changes are characterized by alterations in the relative abundance of specific bacterial taxa, which may underlie both its therapeutic and adverse effects.

Quantitative Analysis of Microbial Shifts

Clinical and preclinical studies have identified consistent patterns of microbial alteration following aspirin exposure. Low-dose (81-100 mg) and standard-dose (325 mg) aspirin have been shown to modulate bacteria associated with inflammation, gut barrier function, and CRC risk.^{[3][4]} The data summarized below is collated from randomized controlled trials and animal studies, highlighting key quantitative changes.

Table 1: Summary of Aspirin-Induced Changes in Gut Microbial Taxa

Bacterial Taxon	Direction of Change	Dosage / Study Population	Study Type	Reference(s)
Akkermansia	Increase	325 mg/day, Healthy Volunteers	Human RCT	[2][4][5]
Parabacteroides	Decrease	100 mg/day & 325 mg/day, Healthy Volunteers	Human RCT	[3][4][5]
Parabacteroides goldsteinii	Decrease	100 mg/day, Healthy Volunteers & Mice	Human & Animal	[3][6][7]
Ruminococcaceae	Increase	325 mg/day, Healthy Volunteers	Human RCT	[2][4][5]
Dorea	Decrease	325 mg/day, Healthy Volunteers	Human RCT	[4][5]
Prevotella	Increase	325 mg/day, Healthy Volunteers	Human RCT	[2][4]
Bacteroides	Decrease	325 mg/day, Healthy Volunteers	Human RCT	[2][4]
Clostridium Cluster XIVa	Increase	325 mg/day, Healthy Volunteers	Human RCT	[2][4][5]
Fusobacterium nucleatum	Decrease	Aspirin-supplemented	Animal Model	[8][9]

chow, ApcMin/+ mice				
			Animal Model	
Bifidobacterium	Increase	Aspirin-fed mice	Animal Model	[10]
Lactobacillus	Increase	Aspirin-fed mice	Animal Model	[10] [11]
Streptococcus	Decrease	Not specified	Review	[5]

Mechanisms of Interaction

The interplay between aspirin and the gut microbiome is multifaceted, involving direct effects on bacterial growth, indirect modulation via host immune and metabolic pathways, and microbial metabolism of the drug itself.

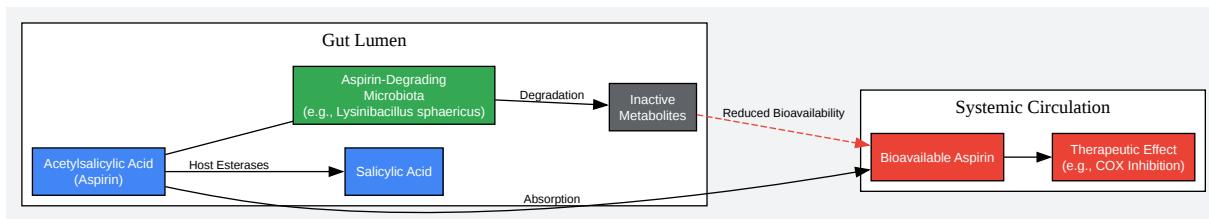
Direct and Indirect Effects on the Microbiome

Aspirin can directly inhibit the growth of certain bacteria, including both commensals and pathogens.[\[2\]](#)[\[12\]](#) For instance, studies show that aspirin has direct antibiotic activity against the CRC-associated microbe *Fusobacterium nucleatum*.[\[9\]](#) The drug and its primary metabolite, salicylic acid, can alter bacterial growth in culture and reduce fusobacterial load in colon adenoma tissues.[\[9\]](#)

Indirectly, aspirin modulates the gut environment through its anti-inflammatory properties, primarily COX inhibition.[\[2\]](#) This can alter the availability of inflammatory mediators that shape microbial communities. It is hypothesized that aspirin shifts the gut microbiome towards a less inflammatory state, favoring the growth of beneficial, butyrate-producing bacteria while reducing pro-inflammatory taxa.[\[2\]](#)[\[13\]](#)

Microbial Metabolism of Aspirin

The gut microbiota can metabolize aspirin, affecting its bioavailability and therapeutic efficacy. Certain bacterial species, such as *Lysinibacillus sphaericus*, have been shown to degrade aspirin.[\[10\]](#)[\[14\]](#) This microbial activity can reduce the systemic levels of aspirin, potentially diminishing its chemopreventive effects.[\[10\]](#) Conversely, suppression of the gut microbiota with antibiotics has been shown to increase the systemic exposure and antithrombotic effect of aspirin in rats, highlighting the significant role of microbial metabolism.[\[14\]](#)



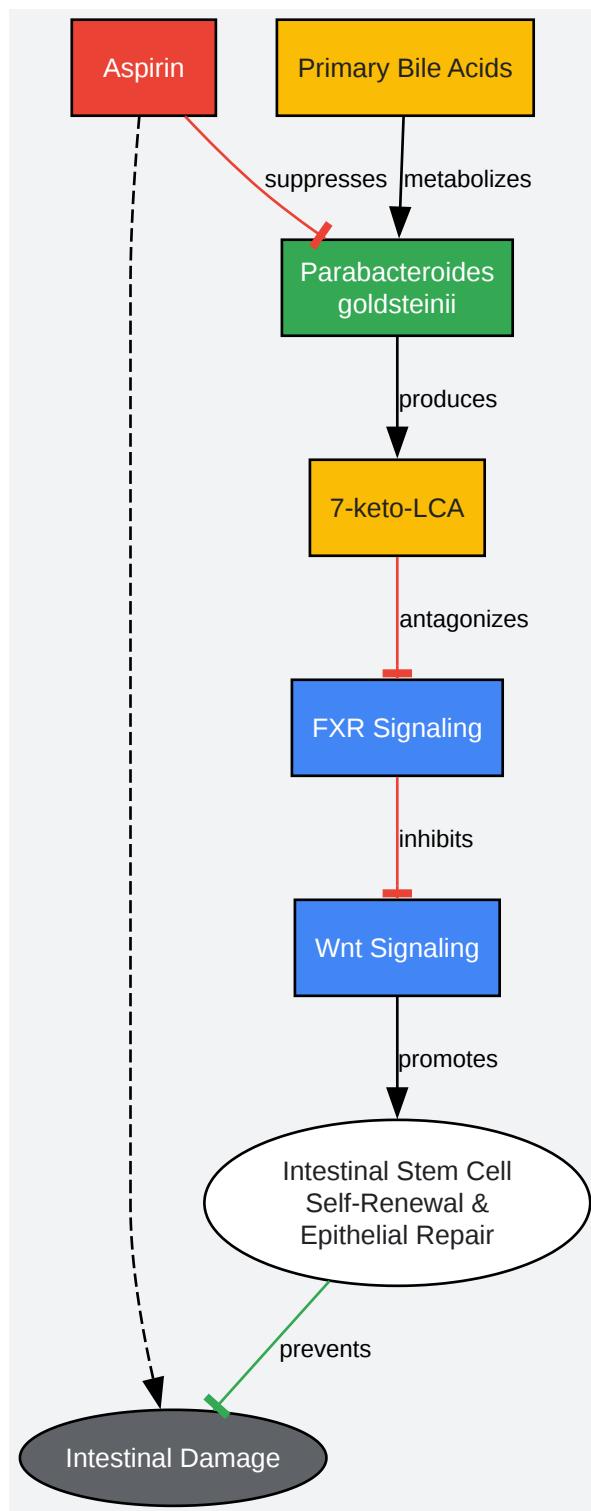
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Caption: Microbial degradation of aspirin in the gut lumen reduces its systemic bioavailability.

Modulation of Host Signaling Pathways via Microbial Metabolites

One of the most significant mechanisms involves a three-way interaction between aspirin, the microbiota, and host cell signaling. Aspirin alters the microbiome, which in turn changes the profile of microbial metabolites that act as signaling molecules.

A key example is the aspirin-*Parabacteroides goldsteinii*-bile acid axis.^[7] Aspirin use suppresses the growth of *P. goldsteinii*.^[3] This bacterium is involved in the metabolism of bile acids, specifically in the generation of 7-keto-lithocholic acid (7-keto-LCA).^[7] 7-keto-LCA acts as an antagonist to the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in maintaining intestinal homeostasis. By antagonizing FXR, 7-keto-LCA promotes Wnt signaling, which is essential for the self-renewal of intestinal stem cells and the repair of the gut epithelium.^[7] Therefore, aspirin-induced depletion of *P. goldsteinii* leads to reduced 7-keto-LCA, impaired gut barrier repair, and increased susceptibility to intestinal damage.^{[3][7]}



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Caption: Aspirin disrupts gut homeostasis by suppressing *P. goldsteinii* and its metabolite 7-keto-LCA.

Experimental Protocols

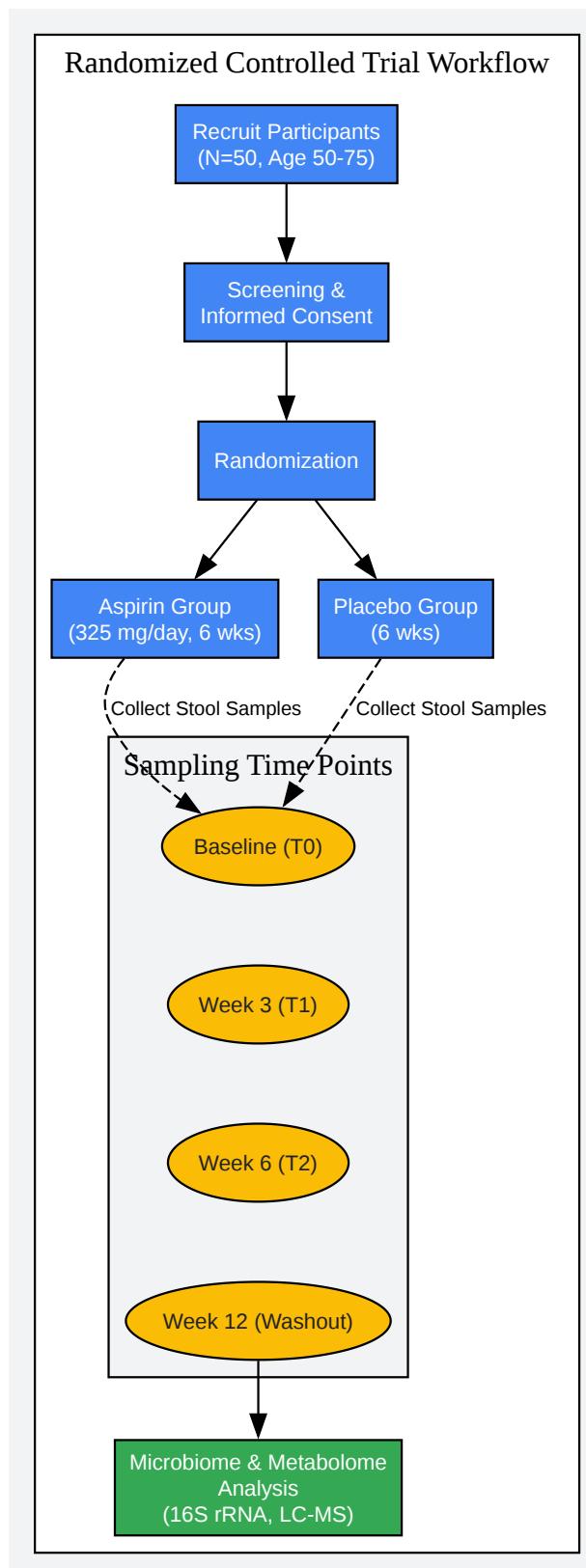
Reproducible and rigorous methodologies are crucial for studying drug-microbiome interactions. Below are outlines of typical protocols employed in human clinical trials and animal models investigating aspirin's effects.

Human Randomized Controlled Trial (RCT) Protocol

This protocol is based on designs from studies evaluating the effect of aspirin on the gut microbiome in healthy volunteers.[\[2\]](#)[\[4\]](#)

- Study Design: Double-blind, randomized, placebo-controlled trial.
- Participants: Healthy volunteers (e.g., N=50), often within a specific age range (e.g., 50-75 years), with defined inclusion/exclusion criteria (e.g., no recent antibiotic or NSAID use).[\[2\]](#)[\[15\]](#)
- Intervention:
 - Treatment Group: Oral aspirin (e.g., 325 mg) once daily for a defined period (e.g., 6 weeks).[\[2\]](#)[\[4\]](#)
 - Control Group: Matching placebo once daily for the same duration.
- Sample Collection: Stool samples are collected at multiple time points: baseline (pre-treatment), during treatment (e.g., week 3, week 6), and post-treatment/washout (e.g., week 9, week 12).[\[4\]](#) Blood and urine may also be collected for biomarker analysis.[\[13\]](#)[\[15\]](#)
- Microbiome Analysis (16S rRNA Gene Sequencing):
 - DNA Extraction: Fecal DNA is extracted using a standardized kit (e.g., QIAamp PowerFecal DNA Kit).
 - PCR Amplification: The V3-V4 or other hypervariable regions of the 16S rRNA gene are amplified using universal primers.
 - Sequencing: Amplicons are sequenced on a high-throughput platform (e.g., Illumina MiSeq).

- Bioinformatic Analysis: Raw sequences are processed (quality filtering, denoising, chimera removal) to generate Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed using a reference database (e.g., SILVA, Greengenes). Alpha and beta diversity analyses are conducted to compare microbial communities between groups and over time. [\[2\]](#)
- Metabolomic Analysis:
 - Metabolite Extraction: Metabolites are extracted from fecal or tissue samples.
 - Analysis: Untargeted metabolomics is performed using high-resolution mass spectrometry (e.g., UHPLC-MS/MS).[\[16\]](#)
 - Data Analysis: Metabolic features are identified and quantified to discover pathways affected by aspirin treatment.

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